molecular formula C13H10N2 B572954 2-(5-Phenylpyridin-2-yl)acetonitrile CAS No. 1227606-86-1

2-(5-Phenylpyridin-2-yl)acetonitrile

Cat. No.: B572954
CAS No.: 1227606-86-1
M. Wt: 194.237
InChI Key: STRHFXTYQBHAAI-UHFFFAOYSA-N
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Description

2-(5-Phenylpyridin-2-yl)acetonitrile is an organic compound with the molecular formula C13H10N2 and a molecular weight of 194.23 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound, and is characterized by the presence of a phenyl group attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Phenylpyridin-2-yl)acetonitrile typically involves the reaction of 5-phenyl-2-pyridinecarboxaldehyde with a suitable nitrile source under basic conditions. One common method is the Knoevenagel condensation reaction, where the aldehyde reacts with malononitrile in the presence of a base such as piperidine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(5-Phenylpyridin-2-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Phenylpyridin-2-yl)acetonitrile is a versatile compound with applications in various fields:

    Chemistry: Used as an intermediate in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(5-Phenylpyridin-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes or disruption of microbial cell membranes. The compound’s structure allows it to interact with various biological targets, leading to diverse pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)acetonitrile: Lacks the phenyl group, resulting in different chemical and biological properties.

    5-Phenylpyridine-2-carboxaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.

    2-(5-Phenylpyridin-2-yl)ethylamine: A reduced form of 2-(5-Phenylpyridin-2-yl)acetonitrile.

Uniqueness

This compound is unique due to the presence of both a phenyl group and a nitrile group, which confer distinct chemical reactivity and biological activity. Its structural features make it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

2-(5-phenylpyridin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c14-9-8-13-7-6-12(10-15-13)11-4-2-1-3-5-11/h1-7,10H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STRHFXTYQBHAAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(C=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70744580
Record name (5-Phenylpyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70744580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227606-86-1
Record name (5-Phenylpyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70744580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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